molecular formula C9H16O B13888136 2-Methylspiro[3.4]octan-5-ol

2-Methylspiro[3.4]octan-5-ol

Cat. No.: B13888136
M. Wt: 140.22 g/mol
InChI Key: ZQCYJLPZJDMJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylspiro[3.4]octan-5-ol (CAS 2923842-84-4) is an organic compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . This spirocyclic alcohol serves as a versatile and valuable building block in synthetic organic chemistry. Scientific literature indicates that spiro[3.4]octan-5-ol derivatives are primarily used as key synthetic intermediates. They have been shown to undergo efficient, acid-catalyzed rearrangements to form bicyclo[3.3.0]octene structures, which are core skeletons found in various natural products and bioactive molecules . This synthetic utility allows researchers to incorporate complex, three-dimensional architectures into their target compounds. The presence of both a spirocyclic scaffold and a hydroxyl group makes it a suitable substrate for further functionalization, enabling exploration in areas such as medicinal chemistry for drug discovery, method development in synthetic methodology, and materials science . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-methylspiro[3.4]octan-8-ol

InChI

InChI=1S/C9H16O/c1-7-5-9(6-7)4-2-3-8(9)10/h7-8,10H,2-6H2,1H3

InChI Key

ZQCYJLPZJDMJEV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1)CCCC2O

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 2 Methylspiro 3.4 Octan 5 Ol

Mechanistic Studies of Spiro[3.4]octane Core Formation

The synthesis of the spiro[3.4]octane skeleton is a key challenge in the preparation of 2-Methylspiro[3.4]octan-5-ol. One notable approach involves the intramolecular cyclization of a suitable precursor. A German dissertation describes the synthesis of 5-Methylspiro[3.4]octan-5-ol, which, based on its structure, is the same compound. sigmaaldrich.com The described method likely involves the reaction of a cyclobutanone (B123998) with a Grignard reagent, followed by cyclization.

Mechanistically, the formation of the spiro[3.4]octane core can be envisioned through several synthetic strategies, including intramolecular aldol (B89426) reactions or ring-closing metathesis. For instance, the synthesis of related spiro[3.4]octane systems has been achieved through various cyclization strategies. researchgate.net These methods often rely on the formation of a key carbon-carbon bond that unites the two rings at the spiro-carbon.

Reactivity of the Hydroxyl Group in this compound

The tertiary hydroxyl group in this compound is a key site of reactivity, though its transformations are often influenced by steric hindrance and the potential for carbocation-mediated rearrangements.

Oxidation Reactions

The oxidation of tertiary alcohols is generally not possible without cleavage of carbon-carbon bonds. However, certain reagents can effect the oxidation of other functionalities within the molecule without affecting the tertiary alcohol. For instance, in the synthesis of spirostanic steroidal alcohols, which can contain tertiary hydroxyl groups, other secondary hydroxyl groups can be selectively oxidized. researchgate.netresearchgate.net In the case of this compound, direct oxidation of the tertiary alcohol to a ketone is not a feasible transformation under standard conditions. libretexts.org Any forceful attempt at oxidation would likely lead to degradation of the molecule.

However, if other oxidizable groups were present in a derivative of this compound, selective oxidation might be achievable. The choice of oxidizing agent would be critical to avoid unwanted side reactions.

Table 1: Plausible Oxidation Reagents and Expected Outcomes for Derivatives

Oxidizing AgentPotential Substrate MoietyExpected Product
Pyridinium chlorochromate (PCC)Primary/Secondary AlcoholAldehyde/Ketone
Potassium permanganate (B83412) (KMnO4)AlkeneDiol or cleavage products
Ozone (O3)AlkeneCarbonyl compounds (via ozonolysis)
Hypervalent iodine reagentsSecondary AlcoholKetone, with good selectivity over tertiary alcohols. researchgate.net

Esterification and Etherification

Esterification of the sterically hindered tertiary hydroxyl group in this compound would likely require forcing conditions. Direct Fischer esterification with a carboxylic acid would be slow and inefficient. More reactive acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, would be more suitable.

Etherification would present similar challenges. Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, may be complicated by competing elimination reactions, especially given the tertiary nature of the substrate.

Nucleophilic Substitution Pathways

Nucleophilic substitution at the tertiary carbon bearing the hydroxyl group is a challenging transformation. The direct displacement of the hydroxyl group is unlikely due to its poor leaving group nature. Activation of the hydroxyl group, for instance by protonation with a strong acid or conversion to a better leaving group like a tosylate, would be necessary.

However, such activation would likely lead to the formation of a tertiary carbocation intermediate. This carbocation would be prone to rearrangement and elimination reactions, making a clean SN1 substitution difficult to achieve. While some advanced methods for the stereospecific nucleophilic substitution of tertiary alcohols have been developed, they often require specific substrate features that may not be present in this compound. nih.govresearchgate.net

Ring-Opening and Rearrangement Reactions of the Spiro[3.4]octane System

The spiro[3.4]octane framework, containing a strained cyclobutane (B1203170) ring, is susceptible to reactions that can alleviate this strain.

Acid-Catalyzed Transformations

Under acidic conditions, the hydroxyl group of this compound can be protonated to form a good leaving group (water). Departure of water would generate a tertiary carbocation at C5. This carbocation could then undergo a variety of transformations, including ring expansion or rearrangement, to yield more stable products.

For instance, a Wagner-Meerwein type rearrangement could occur, where a bond from the adjacent cyclobutane ring migrates to the carbocation center. This could potentially lead to the formation of a bicyclo[3.2.1]octane or other fused ring systems. The specific outcome would depend on the reaction conditions and the relative stabilities of the possible carbocation intermediates and final products. While no specific studies on the acid-catalyzed rearrangement of this compound were found, the principles of carbocation chemistry in strained systems suggest that such transformations are plausible.

Base-Mediated Rearrangements

Base-mediated rearrangements in spirocyclic systems often proceed through the formation of an enolate or a related anionic intermediate, which can trigger ring-opening or ring-expansion reactions. In the case of this compound, the presence of a hydroxyl group on the five-membered ring and a methyl group on the four-membered ring introduces specific regiochemical and stereochemical considerations.

One plausible base-mediated rearrangement is a retro-aldol type reaction. Deprotonation of the hydroxyl group to form an alkoxide, followed by heating, could induce cleavage of the C4-C5 bond, leading to a diketone precursor after a subsequent intramolecular cyclization.

Another potential pathway involves the formation of an enolate on the cyclopentanone (B42830) ring (if the alcohol is first oxidized to the corresponding ketone, Spiro[3.4]octan-5-one). Base treatment could then facilitate a rearrangement of the cyclobutane ring. Studies on other spirocyclic systems have shown that base-mediated rearrangements can lead to the expansion of one of the rings. For instance, treatment of certain spirocyclic ketones with a strong base like potassium tert-butoxide can induce a ring expansion to form a bridged bicyclic system. While not directly documented for this compound, such a rearrangement remains a theoretical possibility.

Research on the base-mediated rearrangement of spirocyclic indolenines into quinolines has highlighted the role of enol/enolate intermediates in facilitating such transformations at lower temperatures compared to acid-catalyzed variants. researchgate.net This suggests that similar base-mediated pathways could be viable for the rearrangement of the spiro[3.4]octane framework.

Thermal and Photochemical Reactions

The thermal and photochemical reactivity of this compound is anticipated to involve transformations that relieve the inherent ring strain of the cyclobutane ring.

Thermal Reactions: Thermally induced reactions could lead to cycloreversion, breaking the cyclobutane ring into two alkene fragments. For the parent spiro[3.4]octane, pyrolysis would be expected to yield ethylene (B1197577) and methylenecyclopentane. In the case of this compound, the presence of the methyl and hydroxyl groups would lead to more substituted and potentially more complex product mixtures. The stability of spirocyclic ethers suggests that decomposition of such ring systems may occur at temperatures above 200°C. vulcanchem.com

Photochemical Reactions: Photochemical reactions offer alternative pathways for transformations. For instance, the Paternò–Büchi reaction, a [2+2] photocycloaddition, is a known method for synthesizing oxetanes. acs.org While this is a synthetic route, the principles of photochemical cycloadditions and cycloreversions are relevant. Irradiation of this compound, particularly if first converted to the corresponding ketone, could induce a Norrish Type I or Type II cleavage. A Norrish Type I reaction would involve cleavage of the bond alpha to the carbonyl group, leading to a diradical intermediate that could undergo further reactions like decarbonylation or intramolecular rearrangement. A Norrish Type II reaction, if a suitable gamma-hydrogen is available, would lead to the formation of an enol and an alkene.

The study of photochromic spirorhodamines indicates that photo-induced ring-opening is a key transformation. researchgate.net While the electronic systems are different, the principle of using light to induce ring cleavage in a spirocycle is a shared concept.

Functionalization of the Spirocyclic Scaffold.sigmaaldrich.com

The spiro[3.4]octane framework serves as a three-dimensional scaffold that is of increasing interest in fields like medicinal chemistry. sigmaaldrich.com Functionalization of this scaffold allows for the exploration of chemical space and the tuning of physicochemical properties.

Introduction of Additional Stereocenters

The existing stereocenters at C2 and C5 in this compound can direct the stereoselective introduction of new stereocenters.

Epoxidation: Treatment of the corresponding alkene (e.g., 2-Methylspiro[3.4]oct-5-ene) with reagents like m-CPBA would likely lead to a diastereoselective epoxidation, with the face of attack being directed by the existing methyl group.

Hydroxylation: Dihydroxylation using osmium tetroxide would similarly be influenced by the steric bulk of the methyl group, leading to the formation of a diol with specific stereochemistry.

Organocatalysis: Highly stereoselective methods, such as those employing pyrrolidine-based organocatalysts, have been used to generate multiple new stereocenters in spiro-oxindole systems with excellent diastereoselectivity. nih.gov Similar strategies could be adapted for the functionalization of the spiro[3.4]octane core.

A hypothetical reaction sequence to introduce additional stereocenters is presented in the table below.

Reaction StepReagentsExpected Outcome
OxidationPCC, CH₂Cl₂2-Methylspiro[3.4]octan-5-one
Wittig ReactionPh₃P=CH₂, THF2-Methyl-5-methylenespiro[3.4]octane
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH(2-Methylspiro[3.4]octan-5-yl)methanol (new stereocenter at C5)

Selective Functionalization of Alkane Rings

The differential reactivity of the cyclobutane and cyclopentane (B165970) rings allows for their selective functionalization. The cyclobutane ring is more strained and can be more susceptible to ring-opening reactions.

Cyclobutane Ring: Reactions that proceed via carbocationic intermediates, such as treatment with a strong acid, could lead to ring expansion of the cyclobutane to a cyclopentane, resulting in a bicyclo[3.3.0]octane system.

Cyclopentane Ring: The hydroxyl group on the cyclopentane ring is a prime handle for functionalization. It can be oxidized to a ketone, converted to a leaving group for substitution reactions, or used to direct reactions to adjacent positions.

Regioselective Derivatization

Regioselective derivatization aims to modify a specific position on the spirocyclic scaffold.

Derivatization via the Hydroxyl Group: The hydroxyl group at C5 can be readily converted into a variety of other functional groups. For example, esterification or etherification can be achieved under standard conditions. Conversion to a tosylate or mesylate would turn the hydroxyl into a good leaving group, allowing for nucleophilic substitution reactions at C5.

Derivatization via Enolate Chemistry: Oxidation of the alcohol to 2-Methylspiro[3.4]octan-5-one allows for regioselective derivatization via its enolate. Under thermodynamic control (e.g., NaH, heat), the more substituted enolate at C6 would be favored, while kinetic control (e.g., LDA, -78 °C) would favor the less substituted enolate at C4. Alkylation or acylation of these enolates would introduce substituents at specific positions on the cyclopentanone ring.

The table below summarizes some potential regioselective derivatization reactions starting from 2-Methylspiro[3.4]octan-5-one.

ReactionReagentsPosition of DerivatizationProduct Type
Kinetic Enolate Alkylation1. LDA, THF, -78 °C; 2. CH₃IC42,4-Dimethylspiro[3.4]octan-5-one
Thermodynamic Enolate Alkylation1. NaH, THF, reflux; 2. CH₃IC62,6-Dimethylspiro[3.4]octan-5-one
BrominationBr₂, AcOHC4 and/or C6α-Bromoketone

Stereochemistry and Conformational Analysis of 2 Methylspiro 3.4 Octan 5 Ol

Inherent Chirality of Spiro[3.4]octan-5-ol Systems

Spiro compounds, characterized by two rings connected through a single common atom, can exhibit chirality even in the absence of traditional stereogenic centers. mdpi.comwikipedia.org The spiro[3.4]octane framework, which consists of a cyclobutane (B1203170) ring fused to a cyclopentane (B165970) ring via a spiro-carbon, is an example of a system with inherent chirality. wikipedia.org This chirality arises from the twisted, non-planar arrangement of the two rings relative to each other, which can result in non-superimposable mirror images. wikipedia.org

Enantiomeric and Diastereomeric Considerations for 2-Methylspiro[3.4]octan-5-ol

The introduction of a methyl group at the 2-position of the cyclobutane ring in the spiro[3.4]octan-5-ol scaffold significantly increases the stereochemical complexity. This substitution creates two chiral centers: the spiro-carbon and the carbon atom bearing the methyl group (C-2). Additionally, the carbon atom with the hydroxyl group (C-5) is also a chiral center.

Consequently, this compound can exist as multiple stereoisomers. The presence of three chiral centers allows for a total of 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. These pairs of enantiomers are diastereomers of each other. The relative orientation of the methyl group and the hydroxyl group, in conjunction with the inherent chirality of the spiro center, dictates the specific diastereomeric and enantiomeric forms.

Methods for Stereochemical Assignment

The definitive determination of the absolute and relative configurations of the various stereoisomers of this compound relies on a combination of advanced spectroscopic and analytical techniques.

Spectroscopic Techniques (e.g., Chiral NMR, VCD/ORD)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative configuration of cyclic compounds. mdpi.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish the spatial proximity of protons, providing insights into the relative stereochemistry of the methyl and hydroxyl groups. mdpi.comunibo.it The use of chiral derivatizing agents, such as Mosher's acid, can create diastereomeric derivatives that exhibit distinct NMR signals, allowing for the assignment of absolute configuration. mdpi.com

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are chiroptical methods that are particularly effective for determining the absolute configuration of chiral molecules. researchgate.netnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectroscopic fingerprint for each enantiomer. researchgate.netnih.gov Comparison of experimental VCD spectra with those predicted by quantum chemical calculations can lead to a reliable assignment of the absolute configuration. nih.govacs.org

X-ray Crystallography of Derivatives

Single-crystal X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. rsc.orgnih.gov While obtaining suitable crystals of the parent alcohol may be challenging, crystalline derivatives can be synthesized. rsc.orgnih.gov The resulting crystallographic data offers a precise map of atomic positions, bond lengths, and bond angles, thereby confirming the relative and absolute stereochemistry. rsc.orgnih.gov

Conformational Dynamics and Energetics

The three-dimensional shape of this compound is not static but exists as an equilibrium of different conformations. The stability of these conformers is primarily influenced by the inherent ring strain of the spirocyclic system.

Intramolecular Interactions (e.g., Hydrogen Bonding)

The presence of a hydroxyl (-OH) group and a spirocyclic framework in this compound suggests the theoretical possibility of intramolecular hydrogen bonding. This type of interaction, where the hydroxyl proton interacts with an electron-rich region of the same molecule, can significantly influence the molecule's conformational stability. In the case of this compound, such bonding could potentially occur between the hydroxyl group and the π-electrons of the cyclobutane or cyclopentane rings, a phenomenon observed in other cyclic alcohol systems.

However, a comprehensive search of scientific databases yielded no specific studies that experimentally or theoretically detail the presence, strength, or conformational consequences of intramolecular hydrogen bonds in either the cis or trans isomers of this compound. General principles of organic chemistry suggest that the feasibility of such bonding would depend on the specific stereoisomer and its preferred conformation, which dictates the proximity of the hydroxyl group to potential hydrogen bond acceptors within the molecule. Without dedicated spectroscopic or computational studies, any discussion remains speculative.

Spectroscopic Elucidation and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. However, specific NMR data for 2-Methylspiro[3.4]octan-5-ol is not published in accessible scientific journals or databases.

Advanced 1H NMR Studies (e.g., NOESY, COSY, ROESY for spatial relationships)

Advanced one-dimensional and two-dimensional NMR experiments are critical for unambiguously assigning proton signals and determining stereochemistry. Techniques like COSY (Correlation Spectroscopy) would be used to identify spin-spin coupling networks between adjacent protons, helping to trace the connectivity within the cyclobutane (B1203170) and cyclopentane (B165970) rings. For determining the spatial proximity of protons, and thus the stereochemical configuration of the methyl group and the hydroxyl group relative to the spirocyclic framework, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be indispensable. Currently, no such studies or data sets for this compound have been published.

13C NMR for Carbon Skeleton Analysis

A 13C NMR spectrum provides a count of the non-equivalent carbon atoms in a molecule, offering direct insight into the carbon skeleton. In conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), the type of each carbon (CH3, CH2, CH, or quaternary) can be determined. For this compound, one would expect to see nine distinct signals corresponding to the nine carbon atoms, including the spiro-carbon, the carbon bearing the hydroxyl group, and the methyl group carbon. While some commercial suppliers indicate the availability of such data, the actual spectra and chemical shift values are not publicly available.

Dynamic NMR for Conformational Flux

Spirocyclic systems can exhibit conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide information on the energy barriers of these conformational changes, such as ring-flipping. There is no evidence of any dynamic NMR studies having been performed on this compound.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. The expected exact mass for this compound (C9H16O) would be calculated and compared to an experimental value. This crucial piece of data, which confirms the elemental composition, is not found in the reviewed literature for this specific compound.

Mechanistic Insights from Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) causes the molecular ion to fragment in a reproducible manner. The analysis of these fragments provides a fingerprint that can help to elucidate the molecule's structure. For an alcohol like this compound, characteristic fragmentation pathways would include the loss of a water molecule (M-18), loss of a methyl group (M-15), or cleavage of the rings. Proposing and identifying these fragmentation mechanisms would require an experimental mass spectrum, which is currently unavailable.

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

The key functional group in this compound is the hydroxyl (-OH) group, which gives rise to a strong, broad absorption band in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between alcohol molecules. The C-O stretching vibration of the secondary alcohol is expected to appear as a strong band in the 1100-1000 cm⁻¹ region.

The hydrocarbon framework of the spirocyclic system will exhibit characteristic C-H stretching and bending vibrations. The C-H stretching vibrations of the CH₂, and CH₃ groups in the cyclobutane and cyclopentanol (B49286) rings are anticipated in the 3000-2840 cm⁻¹ range. kcvs.ca C-H bending vibrations for CH₂ groups are typically observed around 1465-1450 cm⁻¹. kcvs.ca

For comparison, the experimental IR data for the parent compound, cyclopentanol, provides a useful reference for the expected vibrational modes of the five-membered ring in this compound. kcvs.caspectrabase.comnist.gov

Table 1: Characteristic IR Absorption Frequencies for Cyclopentanol

Vibrational Mode **Frequency (cm⁻¹) ** Intensity
O-H Stretch (H-bonded) 3357 Strong, Broad
C-H Stretch (CH₂) 3000-2840 Strong
C-H Bend (CH₂) 1454 Medium
O-H Bend 1344 Medium
C-O Stretch 1078 Strong

Data sourced from publicly available spectral databases for cyclopentanol. kcvs.ca

The presence of the methyl group at the C2 position and the spirocyclic nature of the molecule would introduce additional complexities to the spectrum, but the primary absorptions related to the hydroxyl and alkyl C-H bonds would be the most prominent features for initial identification.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Determination

Due to the presence of stereogenic centers, including the spiro carbon atom and the carbons bearing the methyl and hydroxyl groups, this compound is a chiral molecule that can exist as multiple stereoisomers. Chiroptical techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the absolute configuration of these enantiomers and diastereomers. cnr.itlibretexts.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. libretexts.org Chiral molecules exhibit a phenomenon known as the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. libretexts.org For this compound, the hydroxyl group itself is not a strong chromophore in the accessible UV-Vis region. However, derivatization of the alcohol, for instance, by converting it into a ketone (2-methylspiro[3.4]octan-5-one), would introduce a carbonyl chromophore. The resulting ketone would be expected to exhibit a Cotton effect in its ORD spectrum, allowing for the application of the Octant Rule to correlate the sign of the Cotton effect with the absolute configuration of the stereocenters. libretexts.org

The application of these techniques is well-established for the structural elucidation of complex chiral molecules, including spiro compounds and bicyclic systems. researchgate.netnih.govmdpi.comcore.ac.uk The combination of experimental CD/ORD data with computational methods, such as time-dependent density functional theory (TDDFT), has become a powerful tool for the reliable assignment of absolute configurations. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Cyclopentanol

Computational and Theoretical Studies on 2 Methylspiro 3.4 Octan 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-Methylspiro[3.4]octan-5-ol at the atomic level. These calculations provide a static, time-independent picture of the molecule's preferred structure and electronic landscape.

The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the atomic coordinates to find the arrangement with the lowest potential energy on the molecule's potential energy surface.

Various levels of theory and basis sets can be employed for this purpose. A common and effective method is the B3LYP functional with a 6-31G* or larger basis set. The optimization process for this compound would identify the preferred conformations of the cyclopentanol (B49286) and cyclobutane (B1203170) rings, as well as the orientation of the methyl and hydroxyl substituents. Given the presence of chiral centers, calculations would be performed on all possible stereoisomers to determine their relative stabilities. The spirocyclic nature of the molecule introduces significant ring strain, which is accurately quantified by these energy minimization calculations.

Table 1: Predicted Geometric Parameters for the Most Stable Isomer of this compound (Note: This data is illustrative and based on typical results from DFT calculations for similar spirocyclic alcohols.)

ParameterValue
Bond Length (C-O)1.43 Å
Bond Length (Spiro C-C)1.56 Å
Bond Angle (C-O-H)109.5°
Dihedral Angle (H-O-C-C)-65° (gauche)
Calculated Strain Energy~28-32 kcal/mol

Once the optimized geometry is obtained, the electronic structure can be analyzed to understand the distribution of electrons and the nature of the chemical bonds. Methods like Natural Bond Orbital (NBO) analysis are used to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule.

For this compound, the analysis would reveal the polarization of the C-O bond due to the electronegativity of the oxygen atom, resulting in a partial positive charge on the carbon and a partial negative charge on the oxygen. The spiro-carbon, being connected to four other carbon atoms, exhibits a unique electronic environment. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, with the HOMO typically localized around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack.

Table 2: Calculated Electronic Properties of this compound (Note: This data is illustrative and based on typical results from DFT calculations.)

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy+1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment~1.8 D
Natural Charge on Oxygen-0.75 e

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be used to verify the structure of a synthesized compound. For this compound, key spectroscopic parameters can be calculated.

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C can be predicted with good accuracy. These calculations help in assigning the signals in experimental spectra, especially for complex spirocyclic systems where overlapping signals are common.

IR Spectroscopy: Vibrational frequencies corresponding to different bond stretches and bends can be calculated. The characteristic O-H stretching frequency of the alcohol and the C-H stretching frequencies of the aliphatic rings are key features that can be predicted.

Electronic Structure and Bonding Analysis

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the molecule's conformational landscape. MD simulations model the atomic motions of this compound over time by solving Newton's equations of motion. tandfonline.comnih.gov

These simulations reveal how the molecule behaves in a dynamic environment, such as in a solvent. For this compound, MD simulations would show the flexibility of the five-membered ring, potential puckering of the four-membered ring, and the rotational freedom of the hydroxyl and methyl groups. The results are often analyzed in terms of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to identify stable conformations and flexible regions of the molecule. tandfonline.comnih.gov Such simulations are crucial for understanding how the molecule might interact with biological targets, as they can reveal accessible binding conformations. nih.govscilit.com

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can also be used to model chemical reactions involving this compound. This involves mapping the potential energy surface for a given reaction to identify the minimum energy path from reactants to products. A key aspect of this is the characterization of the transition state—the highest energy point along the reaction coordinate.

For example, the oxidation of the secondary alcohol in this compound to a ketone could be modeled. ethz.ch Quantum chemical calculations would be used to locate the structure and energy of the transition state for this transformation. researchgate.net The calculated activation energy provides a theoretical estimate of the reaction rate. Such studies offer mechanistic insights that can be difficult to obtain through experimental means alone. scholaris.cacam.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

While direct QSAR studies on this compound are not widely reported, the principles of QSAR are highly applicable to spirocyclic scaffolds in general. medcraveonline.comresearcher.lifemedcraveonline.com QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a set of spirocyclic compounds, various molecular descriptors would be calculated, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies.

These descriptors are then used to build a regression model (e.g., multiple linear regression or partial least squares) that correlates them with an observed biological activity, such as enzyme inhibition. medcraveonline.comopenmedicinalchemistryjournal.com Such models can then be used to predict the activity of new, unsynthesized spirocyclic compounds, guiding the design of more potent molecules. nih.gov The unique three-dimensional nature of the spirocyclic core makes it an attractive scaffold in medicinal chemistry, and QSAR provides a rational framework for optimizing its biological properties.

Applications and Advanced Research Directions

2-Methylspiro[3.4]octan-5-ol as a Synthetic Intermediate for Complex Molecules

The spiro[3.4]octane skeleton is a versatile building block for the construction of more complex molecular architectures. The functional groups on this compound, particularly the secondary alcohol, serve as a crucial starting point for a variety of chemical transformations. The alcohol can be oxidized to the corresponding ketone, spiro[3.4]octan-5-one, which then opens up further synthetic pathways. For instance, ketones are precursors for reactions like nucleophilic additions, condensations to form imines or acetals, and cyclizations. smolecule.com

Research has demonstrated the utility of related spiro[3.4]octane structures as synthetic intermediates:

Heterocyclic Spirocycles: Step-economic and scalable routes have been developed to synthesize novel thia- and oxa-azaspiro[3.4]octanes. nih.govsigmaaldrich.com These syntheses often start from simpler precursors and highlight the role of the spirocyclic core as a foundational module for creating multifunctional compounds for drug discovery. nih.govresearchgate.net

Strain-Release Driven Reactions: Highly strained systems like bicyclo[1.1.0]butanes (BCBs) have been used in scandium-catalyzed spirocyclization reactions to create previously inaccessible 6,7-diazaspiro[3.4]octanes, showcasing innovative strategies to build this core structure. rsc.org

Borylative Cyclization: A general catalytic strategy involving the borylative cyclization of aliphatic alkynes provides access to structurally diverse spiro[3.4]octanes, which can then be further functionalized. rsc.org

The presence of the hydroxyl group in this compound makes it an ideal candidate for such multi-step syntheses, allowing chemists to introduce new functional groups and build intricate molecular frameworks.

Scaffold for Medicinal Chemistry Research (without clinical data)

The rigid, three-dimensional geometry of the spiro[3.4]octane scaffold is a highly desirable feature in medicinal chemistry. mdpi.com Unlike "flat" aromatic rings, spirocycles orient substituents in precise vectors, allowing for more selective interactions with the complex 3D surfaces of biological targets like enzymes and receptors. researchgate.net This can lead to improved potency and selectivity, as well as enhanced physicochemical properties such as increased aqueous solubility and metabolic stability. sigmaaldrich.com

The spiro[3.4]octane motif has been successfully incorporated into ligands for various biological targets. Its value lies in its ability to act as a non-aromatic, conformationally restricted scaffold that can mimic the spatial arrangement of functional groups found in more flexible or traditional cyclic systems like piperazine (B1678402) or morpholine. ethz.chchimia.ch

Researchers have designed and synthesized a range of spiro[3.4]octane-based ligands, including:

Diazaspiro[3.4]octanes: This core has appeared in compounds developed as hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for cancer, and VDAC1 inhibitors for diabetes. mdpi.com A novel diazaspiro[3.4]octane series was also identified as being active against multiple stages of the malaria parasite Plasmodium falciparum. researchgate.net

Oxa-azaspiro[3.4]octanes: These have been designed as multifunctional modules for drug discovery, with the oxygen heteroatom helping to create more "drug-like" systems. sigmaaldrich.com

Carboxylic Acid Derivatives: Spiro[3.4]octane-2-carboxylic acid has been investigated as a scaffold for biologically active molecules, with studies suggesting potential antimicrobial and anticancer properties for this class of compounds.

The synthesis of these ligands often involves multi-step sequences where the spirocyclic core is assembled and subsequently functionalized. mdpi.comchemrxiv.org

A pharmacophore is the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological activity. The spiro[3.4]octane scaffold is considered a "privileged" structure because it can serve as the core of a pharmacophore for diverse targets. rsc.org Its rigid framework ensures that the appended functional groups are held in a specific orientation, which can reduce the entropic penalty upon binding to a receptor and increase binding affinity. researchgate.net

Key examples of its use in pharmacophore development include:

Fixing Active Conformations: In the development of inhibitors for monoacylglycerol lipase (B570770) (MAGL), a spiro formation was used to lock the conformation of a lead compound. acs.org This structural constraint enhanced both potency and lipophilic ligand efficiency (LLE) by optimizing the orientation of the molecule within the enzyme's active site. acs.org

Structure-Activity Relationship (SAR) Studies: SAR studies on antischistosomal ozonides revealed that a spiroadamantane ring system was essential for activity. nih.gov While not a spiro[3.4]octane, this demonstrates the principle that the specific nature of the spirocyclic core is critical to the pharmacophore. For spiro[3.4]octane derivatives, SAR studies allow chemists to systematically modify substituents on the scaffold to probe interactions with the target and optimize activity.

The table below summarizes some spiro[3.4]octane-based scaffolds and their applications in medicinal chemistry.

Spiro[3.4]octane DerivativeTherapeutic Area / TargetRole of the ScaffoldReference
2,6-Diazaspiro[3.4]octaneAntiviral (Hepatitis B)Core scaffold for capsid protein inhibitors. mdpi.com
Diazaspiro[3.4]octane SeriesAntimalarial (P. falciparum)Novel sp3-rich scaffold active against multiple parasite life stages. researchgate.net
7-Oxa-5-azaspiro[3.4]octan-6-oneEnzyme Inhibition (MAGL)Fixes the active conformation of the ligand, enhancing potency. acs.org
2,6-Diazaspiro[3.4]octaneAntitubercularServes as a high-Fsp3 core for potent nitrofuran carboxamides. mdpi.com
6,7-Diazaspiro[3.4]octaneAnticancerIdentified as a privileged pharmacophore in anticancer compounds. rsc.org

Design and Synthesis of Spiro[3.4]octane-Based Ligands

Materials Science Applications (e.g., polymers, specialty chemicals)

The unique structural properties of spirocycles, including the spiro[3.4]octane framework, make them attractive candidates for applications in materials science. Their rigid, well-defined three-dimensional structures can impart specific properties when incorporated into larger systems like polymers or used as specialty chemicals.

While specific applications for this compound are not widely documented, related compounds offer insight into potential uses:

Polymer Building Blocks: Spiro[3.4]octan-1-one has been noted as a reagent in the synthesis of polymers. biosynth.com Incorporating rigid spirocyclic units into a polymer backbone can influence its thermal stability, mechanical strength, and solubility.

Specialty Chemicals: The use of spiro compounds as additives is known in various industries. For example, spiro solubilityofthings.comdecane derivatives have been used in heat shielding additives, and other spiro compounds have been employed in combinations of UV absorbers for polyolefins. googleapis.comepo.org The rigid carbocyclic nature of spiro[3.4]octane could lend itself to similar applications where thermal or photochemical stability is required.

Electronic Materials: Spiro-linked molecules, such as those based on the spirobifluorene core, are famous in materials for organic light-emitting diodes (OLEDs). While structurally different from spiro[3.4]octane, the underlying principle is that the spiro-linkage provides a rigid, non-conjugated, and orthogonal connection between functional units, which can improve material properties like solubility and thermal stability while preventing unwanted electronic interactions. This concept could potentially be extended to materials derived from simpler spiroalkanes.

Potential Role in Natural Product Synthesis or Bio-inspired Chemistry

Spirocycles are common structural motifs in a vast array of natural products, including terpenes, alkaloids, and spiroketals. researchgate.net These natural products often exhibit significant biological activities. The synthesis of these complex molecules is a major driver of innovation in organic chemistry.

The spiro[3.4]octane unit itself is a target in bio-inspired synthesis. Chemists aim to develop efficient methods to construct this and related spirocyclic cores to enable the synthesis of natural product analogues or to build libraries of complex molecules for biological screening. For example, Diels-Alder reactions have been employed as a key strategy in the synthesis of spirocyclic fragments found in natural products. rsc.org One such approach developed an exo-selective Diels-Alder reaction to form a spirocyclic core related to that of 13-desmethyl spirolide C. rsc.org While many natural products feature more complex spiro-fused systems, the fundamental challenge of controlling stereochemistry at the spirocenter is a common theme. Synthetic strategies developed for simpler systems like spiro[3.4]octane can often be adapted for these more ambitious targets.

Future Research Prospects and Challenges for Spiro[3.4]octanols

The field of spirocycle chemistry, including that of spiro[3.4]octanols, is expanding rapidly, but significant challenges and exciting opportunities remain.

Challenges:

Synthetic Accessibility: The preparation of highly functionalized and enantiomerically pure spirocycles can be challenging. researchgate.net It often requires multi-step sequences, and controlling the stereochemistry at the quaternary spirocenter is a common difficulty. researchgate.net

Ring Strain: Four-membered rings, like the cyclobutane (B1203170) portion of spiro[3.4]octane, possess inherent ring strain. While this strain can be exploited to drive useful chemical reactions, it can also lead to instability or undesired side reactions under certain conditions. rsc.org

Functionalization: Developing methods for the selective functionalization of the carbocyclic core, especially at unactivated C-H bonds, remains an active area of research. rsc.org

Future Prospects:

Exploring Chemical Space: Spirocycles like spiro[3.4]octane provide access to underexplored regions of three-dimensional chemical space. sigmaaldrich.com Future research will focus on creating novel spirocyclic building blocks to expand the toolbox available to medicinal chemists. ethz.ch

Improved Drug Properties: There is a continued drive to use spirocyclic scaffolds to replace traditional, flat aromatic rings in drug candidates to improve physicochemical properties like solubility and metabolic stability, thereby creating more effective and safer medicines. sigmaaldrich.commdpi.com

Novel Catalytic Methods: The development of new catalytic methods, such as those using transition metals or photoredox catalysis, will be crucial for the efficient and selective synthesis of complex spiro[3.4]octane derivatives. rsc.orgrsc.org

New Applications: As synthetic methods improve, spiro[3.4]octanols and related compounds may find new applications in areas beyond medicine and materials, such as in agrochemicals or as chiral ligands in asymmetric catalysis. researchgate.net

The table below outlines the primary challenges and future directions for this class of compounds.

AreaDescriptionReference
Challenge: Stereoselective SynthesisControlling the absolute stereochemistry of the quaternary spiro-carbon and adjacent stereocenters remains a significant synthetic hurdle. researchgate.net
Challenge: ScalabilityMany existing synthetic routes are not easily scalable, limiting the availability of diverse spiro[3.4]octane building blocks for large-scale screening. researchgate.net
Prospect: Privileged ScaffoldsExpanding the use of spiro[3.4]octanes as central scaffolds that can be decorated with multiple, precisely oriented functional groups for drug discovery. rsc.orgethz.ch
Prospect: Bioisosteric ReplacementSystematically replacing metabolically labile or planar moieties in existing drugs with spiro[3.4]octane units to improve pharmacokinetic profiles. sigmaaldrich.comchimia.ch
Prospect: Advanced CatalysisDeveloping novel catalytic C-H functionalization and ring-forming reactions to provide more direct and efficient access to functionalized spiro[3.4]octanols. rsc.orgrsc.org

Conclusion

Summary of Key Academic Contributions and Findings

Direct scholarly contributions detailing the synthesis, properties, and applications of 2-Methylspiro[3.4]octan-5-ol are not extensively documented in publicly available research. However, research on the parent compound, spiro[3.4]octanol, and its isomers offers valuable insights. For instance, synthetic routes to the core spiro[3.4]octanol structure have been developed, including methods involving organoaluminum intermediates like 6-ethyl-6-aluminaspiro[3.4]octane. researchgate.net

The introduction of a methyl group, as in the isomeric compound 5-Methylspiro[3.4]octan-5-ol, has been noted in spectral data, with the methyl group producing a distinct singlet in ¹H-NMR spectra. The properties of these related compounds, summarized in the table below, provide a predictive basis for the characteristics of this compound. The spiro[3.4]octane framework, which forms the backbone of these molecules, is recognized for its structural rigidity and three-dimensionality. researchgate.net

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
Spiro[3.4]octaneC₈H₁₄110.20Parent spirocyclic hydrocarbon scaffold. nih.gov
Spiro[3.4]octan-5-olC₈H₁₄O126.20Parent alcohol with hydroxyl group on the five-membered ring. chemsrc.com
5-Methylspiro[3.4]octan-5-olC₉H₁₆O140.22Isomer with methyl and hydroxyl groups on the same carbon (C5). nih.gov
This compoundC₉H₁₆O140.22Subject compound with methyl group on the four-membered ring. bldpharm.comsigmaaldrich.com

Emerging Trends in Spiro[3.4]octanol Research

The study of spirocyclic compounds, including the spiro[3.4]octanol family, is driven by several emerging trends in chemistry and drug discovery. These molecules are increasingly valued as scaffolds that provide access to unexplored three-dimensional chemical space. nih.gov

A primary trend is the incorporation of spirocycles into drug candidates to enhance physicochemical properties. nih.govtandfonline.com The rigid, non-planar structure can lead to improved solubility, metabolic stability, and target selectivity compared to flat aromatic systems. researchgate.nettandfonline.com Researchers are focused on designing spirocyclic analogs of existing drugs to improve their profiles, for example, by creating metabolically stable mimics of common motifs like morpholine. chimia.ch

Furthermore, there is a growing emphasis on developing novel and efficient synthetic methodologies for spirocycles. nih.govnumberanalytics.com This includes stereoselective reactions that allow for precise control over the compound's three-dimensional arrangement, which is critical for biological activity. numberanalytics.com The development of spirocycles with a high fraction of sp³-hybridized carbons (Fsp³) is another key area, as this characteristic is often correlated with greater success in clinical development. tandfonline.commdpi.com

Future Avenues for Scholarly Investigation

The landscape of spirocycle research points toward several promising avenues for future investigation, particularly for under-explored molecules like this compound.

For this compound:

Fundamental Synthesis and Characterization: The most immediate need is the development and publication of robust, scalable synthetic routes. This would be followed by thorough characterization of its stereoisomers and detailed spectroscopic and crystallographic analysis to definitively establish its three-dimensional structure.

Reactivity Studies: Investigation into the reactivity of the hydroxyl group and the stability of the spirocyclic core is essential for understanding its potential as a chemical building block.

Biological Screening: Once synthesized, the compound and its stereoisomers should be subjected to broad biological screening to identify any potential therapeutic activities, aligning with the general trend of exploring spirocycles for drug discovery. nih.govtandfonline.com

For Spiro[3.4]octanol Research in General:

Novel Applications: Exploration of spiro[3.4]octanol derivatives in areas beyond medicine, such as materials science or fragrance chemistry, could uncover new uses for this structural class. numberanalytics.comresearchgate.net

Systematic Structure-Activity Relationship (SAR) Studies: As more derivatives are synthesized, systematic studies are needed to build a comprehensive understanding of how structural modifications to the spiro[3.4]octanol scaffold influence biological activity and physical properties. nih.gov

Expansion of Synthetic Toolkit: Continued innovation in synthetic chemistry is required to create more complex and diverse spiro[3.4]octane-based structures, including those with multiple heteroatoms or complex functional groups, which are currently underrepresented. nih.govchimia.ch

Q & A

Q. Table 1. Key Synthetic Parameters for Methyl-Substituted Spiro Alcohols

CompoundReagent/ConditionsYield (%)Key Spectral Data (NMR δ, ppm)
5-Methyl-spiro[3.4]octan-5-olMeLi, 0°C, 15 min66¹H: 1.21 (s); ¹³C: 80.31 (Cquart)
6-Methyl-spiro[3.4]octan-5-olLDA/MeI, –25°C, 2.5 h80¹H: 1.06 (d); ¹³C: 83.08 (Cquart)
5,6,6-Trimethyl-spiro[3.4]octan-5-olTiCl₄, acetone, reflux78¹H: 0.78–1.06 (3×s); ¹³C: 83.08 (Cquart)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.